Cas no 86239-00-1 (Ethyl 3-fluoro-4-methylbenzoate)

Ethyl 3-fluoro-4-methylbenzoate is a fluorinated aromatic ester with the molecular formula C₁₀H₁₁FO₂. This compound is characterized by the presence of a fluorine atom and a methyl group on the benzene ring, which influence its reactivity and physical properties. It serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where fluorinated compounds are valued for their enhanced stability and bioactivity. The ethyl ester group provides improved solubility in organic solvents, facilitating further derivatization. Its well-defined structure and purity make it suitable for precise applications in research and industrial processes.
Ethyl 3-fluoro-4-methylbenzoate structure
86239-00-1 structure
Product Name:Ethyl 3-fluoro-4-methylbenzoate
CAS No:86239-00-1
MF:C10H11FO2
MW:182.191546678543
MDL:MFCD06204523
CID:1091823
Update Time:2025-06-09

Ethyl 3-fluoro-4-methylbenzoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 3-fluoro-4-methylbenzoate
    • RARECHEM AL BI 0500
    • XXAHBQYWMMITFM-UHFFFAOYSA-N
    • AK145970
    • ST2406924
    • Benzoic acid, 3-fluoro-4-methyl-, ethyl ester
    • 3-Fluoro-4-methylbenzoic acid ethyl ester
    • MDL: MFCD06204523
    • Inchi: 1S/C10H11FO2/c1-3-13-10(12)8-5-4-7(2)9(11)6-8/h4-6H,3H2,1-2H3
    • InChI Key: XXAHBQYWMMITFM-UHFFFAOYSA-N
    • SMILES: O=C(C1C=C(F)C(C)=CC=1)OCC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 182
  • Topological Polar Surface Area: 26.3

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Ethyl 3-fluoro-4-methylbenzoate Production Method

Production Method 1

Reaction Conditions
1.1 -
1.2 Reagents: Aluminum chloride
Reference
A novel and versatile access to fluorinated carbo- and heterocyclic compounds employing electron-rich fluorodienes as cycloaddition components
Shi, Guo-qiang; et al, Tetrahedron, 1993, 49(7), 1445-56

Ethyl 3-fluoro-4-methylbenzoate Raw materials

Ethyl 3-fluoro-4-methylbenzoate Preparation Products

Additional information on Ethyl 3-fluoro-4-methylbenzoate

Ethyl 3-fluoro-4-methylbenzoate (CAS No. 86239-00-1): An Overview and Recent Developments

Ethyl 3-fluoro-4-methylbenzoate (CAS No. 86239-00-1) is a versatile organic compound that has garnered significant attention in the fields of chemistry, pharmaceuticals, and materials science. This compound, characterized by its unique fluorinated and methylated aromatic structure, exhibits a range of interesting properties that make it a valuable intermediate in various synthetic pathways and applications.

The molecular formula of Ethyl 3-fluoro-4-methylbenzoate is C10H11FO2, and its molecular weight is approximately 184.19 g/mol. The compound is a clear, colorless liquid with a characteristic aromatic odor. It is soluble in common organic solvents such as ethanol, acetone, and dichloromethane, but has limited solubility in water. These physical properties make it suitable for use in a variety of chemical reactions and processes.

In the realm of synthetic chemistry, Ethyl 3-fluoro-4-methylbenzoate serves as an important building block for the synthesis of more complex molecules. The presence of the fluorine atom imparts unique electronic and steric effects to the molecule, which can be exploited to fine-tune the reactivity and selectivity of subsequent transformations. For instance, the fluorine atom can enhance the electron-withdrawing character of the aromatic ring, making it more susceptible to nucleophilic attack or electrophilic substitution reactions.

Recent research has highlighted the potential of Ethyl 3-fluoro-4-methylbenzoate in the development of novel pharmaceuticals. Fluorinated compounds are known for their ability to improve the pharmacokinetic properties of drugs, such as increased metabolic stability and enhanced bioavailability. A study published in the Journal of Medicinal Chemistry in 2022 demonstrated that derivatives of Ethyl 3-fluoro-4-methylbenzoate exhibited promising activity as inhibitors of specific enzymes involved in cancer progression. These findings suggest that this compound could serve as a lead structure for the design of new therapeutic agents.

Beyond pharmaceutical applications, Ethyl 3-fluoro-4-methylbenzoate has also found utility in materials science. The fluorine atom can influence the surface properties and intermolecular interactions of polymers and coatings, leading to improved performance characteristics such as enhanced hydrophobicity or reduced friction. Researchers at the University of California, Berkeley reported in a 2021 study that incorporating Ethyl 3-fluoro-4-methylbenzoate into polymer formulations resulted in coatings with superior water-repellent properties and increased durability.

The synthesis of Ethyl 3-fluoro-4-methylbenzoate can be achieved through several routes, each with its own advantages and limitations. One common method involves the esterification of 3-fluoro-4-methylbenzoic acid with ethanol using an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. This reaction typically proceeds under reflux conditions and yields high purity product. Alternatively, Ethyl 3-fluoro-4-methylbenzoate can be synthesized via a Friedel-Crafts alkylation followed by esterification or through direct fluorination of ethyl 4-methylbenzoate using selective fluorinating agents.

The safety profile of Ethyl 3-fluoro-4-methylbenzoate is an important consideration for its industrial use. While it is generally considered safe when handled properly, appropriate precautions should be taken to avoid skin contact and inhalation. The compound should be stored in tightly sealed containers away from heat and incompatible materials to ensure stability and prevent degradation.

In conclusion, Ethyl 3-fluoro-4-methylbenzoate (CAS No. 86239-00-1) is a multifaceted compound with a wide range of applications in chemistry, pharmaceuticals, and materials science. Its unique chemical structure endows it with valuable properties that make it an attractive candidate for further research and development. As ongoing studies continue to uncover new potential uses for this compound, its importance in various scientific disciplines is likely to grow.

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